8-(2,4-DIFLUOROPHENOXY)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Overview
Description
8-(2,4-DIFLUOROPHENOXY)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes multiple fluorine atoms and a purine core
Preparation Methods
The synthesis of 8-(2,4-DIFLUOROPHENOXY)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves several steps, starting with the preparation of the necessary precursors. One common synthetic route involves the reaction of 2,4-difluorophenol with 2-fluorobenzyl bromide to form the intermediate compound. This intermediate is then reacted with 1,3-dimethylxanthine under specific conditions to yield the final product. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Chemical Reactions Analysis
8-(2,4-DIFLUOROPHENOXY)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
8-(2,4-DIFLUOROPHENOXY)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a biochemical probe. Its interactions with various biological targets can provide insights into cellular processes and pathways.
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: In industrial applications, the compound is used in the development of advanced materials and chemical products. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 8-(2,4-DIFLUOROPHENOXY)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of fluorine atoms enhances its binding affinity and selectivity, making it effective in targeting specific proteins or enzymes.
Comparison with Similar Compounds
8-(2,4-DIFLUOROPHENOXY)-7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can be compared with other similar compounds, such as:
8-(2,4-difluorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: This compound lacks the 2-fluorobenzyl group, which may affect its reactivity and binding properties.
7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: This compound lacks the 2,4-difluorophenoxy group, which may influence its chemical behavior and applications.
1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: This simpler compound serves as a core structure, and the addition of fluorinated groups in this compound enhances its properties.
The uniqueness of this compound lies in its specific combination of fluorinated groups and the purine core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-(2,4-difluorophenoxy)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O3/c1-25-17-16(18(28)26(2)20(25)29)27(10-11-5-3-4-6-13(11)22)19(24-17)30-15-8-7-12(21)9-14(15)23/h3-9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSYFMGAAZPDCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=C(C=C(C=C3)F)F)CC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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